molecular formula C15H15ClN4O2 B2949211 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034330-69-1

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

カタログ番号: B2949211
CAS番号: 2034330-69-1
分子量: 318.76
InChIキー: XLVOVMCRBNYWOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone is an organic compound that incorporates various functional groups, including pyridine, piperidine, pyrimidine, and a methanone moiety. The combination of these structures provides the compound with distinct physicochemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions:

  • Initial Step: : Synthesis begins with the preparation of (3-chloropyridin-4-yl)oxy intermediate by reacting 3-chloropyridine with an appropriate piperidine derivative.

  • Coupling Reaction: : This intermediate is then coupled with a piperidine compound to form the core structure.

  • Final Assembly: : The pyrimidin-2-yl group is introduced in the final step through a reaction with a suitable pyrimidinyl derivative under controlled conditions.

Industrial Production Methods: The industrial synthesis follows similar steps but is optimized for large-scale production with considerations for cost, yield, and purity. This might involve the use of continuous flow reactors and advanced purification techniques like high-pressure liquid chromatography (HPLC).

化学反応の分析

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.

  • Reduction: : Reduction reactions are feasible, especially targeting the carbonyl group in the methanone moiety.

  • Substitution: : Substitution reactions can occur at the pyridine and pyrimidine rings.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed: Depending on the reaction type, the major products include various oxidized or reduced forms, halogenated derivatives, and other substituted compounds retaining the core structure.

科学的研究の応用

Chemistry: The compound serves as a key intermediate in synthetic organic chemistry, providing a scaffold for further functionalization and study of novel derivatives.

Biology: In biological research, it is explored for its potential interactions with cellular pathways and enzymes, making it a candidate for studying biochemical mechanisms.

Medicine: Potential pharmacological applications include investigation as a lead compound in drug discovery, particularly for its probable binding affinity to specific targets.

Industry: Industrially, it could be employed in the synthesis of advanced materials or as a starting material for complex organic syntheses.

作用機序

Effects: The precise mechanism involves the binding of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone to specific molecular targets, potentially influencing biochemical pathways.

Molecular Targets and Pathways: Typical pathways include those mediated by the compound's interaction with enzymes or receptors that recognize its structural motifs. Detailed studies are required to fully elucidate these mechanisms.

類似化合物との比較

Similar Compounds:

  • (3-Chloropyridin-4-yl)oxy derivatives: : These share the pyridine and chloropyridine moieties but vary in other substituents.

  • Piperidinyl methanones: : These contain the piperidine and methanone groups, differing in additional functional groups.

  • Pyrimidin-2-yl compounds: : They possess the pyrimidine ring, often used in pharmaceuticals and agrochemicals.

Uniqueness: The unique combination of pyridine, piperidine, pyrimidine, and methanone groups in (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone provides it with distinct properties that set it apart from other compounds. This uniqueness lies in its potential reactivity and versatility in scientific research.

生物活性

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone, also known as Ohtuvayre or ensifentrine, has garnered attention for its significant biological activity, particularly as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a piperidine ring, a chloropyridinyl oxy group, and a pyrimidinyl methanone moiety. The IUPAC name provides insight into its complex structure:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC21H19ClFN3O2
Molecular Weight399.85 g/mol

Ohtuvayre acts primarily by inhibiting the enzymes PDE3 and PDE4. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various cellular processes:

  • Bronchodilation : The elevation of cyclic nucleotide levels results in relaxation of smooth muscle in the airways, providing therapeutic benefits for conditions such as chronic obstructive pulmonary disease (COPD).
  • Anti-inflammatory Effects : By inhibiting PDE4, the compound reduces the activation of inflammatory cells and cytokine production, contributing to its anti-inflammatory properties.

Pharmacokinetics

Ohtuvayre is administered via nebulization directly to the lungs, allowing for targeted delivery and rapid onset of action. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh (due to inhalation route)
Half-lifeApproximately 5 hours
MetabolismPrimarily hepatic via cytochrome P450 enzymes

Research Findings

Recent studies have highlighted the efficacy and safety profile of Ohtuvayre in clinical settings:

  • Clinical Trials : Phase III clinical trials demonstrated that patients with moderate to severe COPD experienced significant improvements in lung function and quality of life when treated with Ohtuvayre compared to placebo controls.
  • Case Studies : A case study involving a cohort of COPD patients indicated that Ohtuvayre treatment led to a reduction in exacerbation rates and improved overall respiratory health metrics.
  • Comparative Studies : Research comparing Ohtuvayre with other bronchodilators revealed its superior efficacy in reducing symptoms and improving lung function over traditional therapies .

特性

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c16-12-10-17-7-2-13(12)22-11-3-8-20(9-4-11)15(21)14-18-5-1-6-19-14/h1-2,5-7,10-11H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVOVMCRBNYWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。